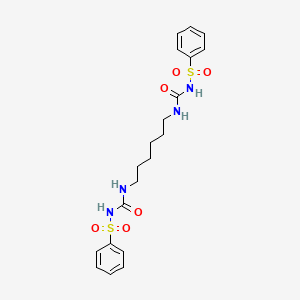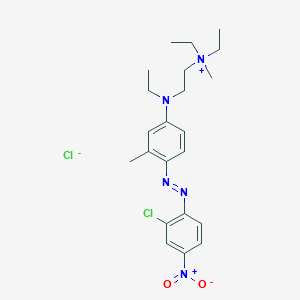
1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine is a chemical compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound consists of a dioxothiolan ring attached to a phenylhydrazine moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine typically involves the reaction of 3-aminothiolane with phenylhydrazine under specific conditions. The process may require the use of solvents such as ethanol or a mixture of ethanol and dimethylformamide (DMF) to optimize yield and purity . The reaction is often catalyzed by a strong base, such as potassium hydroxide (KOH), to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The choice of solvents and reaction conditions is critical to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothiolan ring to a thiolane ring.
Substitution: The phenylhydrazine moiety can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Applications De Recherche Scientifique
1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The dioxothiolan ring and phenylhydrazine moiety contribute to its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
1-(1,1-Dioxothiolan-3-yl)-dithiocarbamate: Known for its fungicidal properties.
N-(1,1-Dioxothiolan-3-yl)-N-methylacetamide: Exhibits antioxidant and anti-inflammatory properties.
Uniqueness: 1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine stands out due to its unique combination of a dioxothiolan ring and a phenylhydrazine moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
884-49-1 |
|---|---|
Formule moléculaire |
C10H14N2O2S |
Poids moléculaire |
226.30 g/mol |
Nom IUPAC |
1-(1,1-dioxothiolan-3-yl)-2-phenylhydrazine |
InChI |
InChI=1S/C10H14N2O2S/c13-15(14)7-6-10(8-15)12-11-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
Clé InChI |
RFTNJABYPCOMMW-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1NNC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


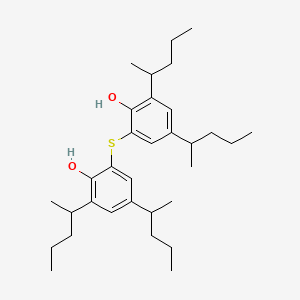

![2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13772412.png)

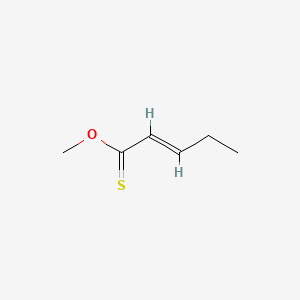
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)
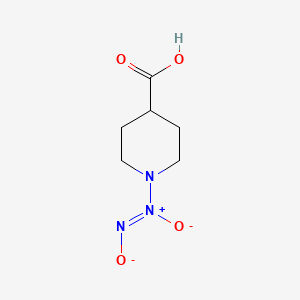
![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)
![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)

![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)
